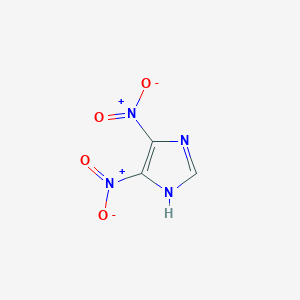
4,5-dinitro-1H-imidazol
Descripción general
Descripción
4,5-Dinitro-1H-imidazole is a heterocyclic compound characterized by the presence of two nitro groups attached to the imidazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The imidazole ring is a five-membered ring containing two nitrogen atoms, which contributes to the compound’s unique chemical properties.
Aplicaciones Científicas De Investigación
4,5-Dinitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
Target of Action
4,5-Dinitro-1H-imidazole is a type of imidazole, a class of organic compounds that are key components to functional molecules used in a variety of applications Imidazoles are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that in the crystal structure of 4,5-dinitro-1h-imidazole, adjacent molecules are associated by n—h n hydrogen bonds involving the imidazole n—h donors and n-atom acceptors of the unsaturated nitrogen of neighboring rings . This suggests that 4,5-dinitro-1H-imidazole may interact with its targets through similar hydrogen bonding mechanisms.
Biochemical Pathways
Imidazoles are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s crystal structure and hydrogen bonding capabilities may influence its pharmacokinetic properties.
Result of Action
The compound’s hydrogen bonding capabilities suggest that it may influence the structure and function of its targets .
Action Environment
It’s known that the compound has good thermal stability , suggesting that it may be stable under a variety of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dinitro-1H-imidazole typically involves the nitration of imidazole derivatives. One common method is the direct nitration of imidazole using a nitrating mixture, such as a combination of nitric acid and sulfuric acid. The reaction conditions, including temperature, time, and the ratio of nitrating agents, are optimized to achieve high yields and purity of the product .
Industrial Production Methods: In industrial settings, the production of 4,5-dinitro-1H-imidazole may involve large-scale nitration processes with stringent control over reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Dinitro-1H-imidazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate may be employed.
Major Products Formed:
Reduction: The major products are 4,5-diamino-1H-imidazole.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives can be formed.
Oxidation: Oxidation products may include imidazole derivatives with higher oxidation states.
Comparación Con Compuestos Similares
1-Methyl-4,5-dinitro-1H-imidazole: Similar in structure but with a methyl group at the nitrogen atom.
4,5-Diamino-1H-imidazole: The reduced form of 4,5-dinitro-1H-imidazole with amino groups instead of nitro groups.
4,5-Diphenyl-1H-imidazole: Contains phenyl groups instead of nitro groups.
Uniqueness: 4,5-Dinitro-1H-imidazole is unique due to its high energy density and stability, making it suitable for use in energetic materials.
Propiedades
IUPAC Name |
4,5-dinitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)2-3(7(10)11)5-1-4-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRNCEKMSVYFLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172717 | |
| Record name | 4,5-Dinitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19183-14-3 | |
| Record name | 4,5-Dinitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019183143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dinitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)







